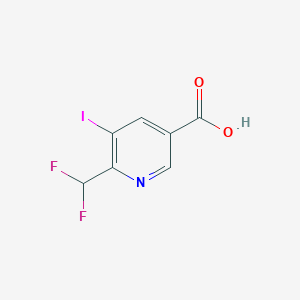
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, iodine, and carboxylic acid groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available pyridine derivatives. The iodination of the pyridine ring can be performed using iodine or iodine monochloride under suitable conditions . The carboxylic acid group is often introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohol or reduced to form difluoromethyl anion.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Oxidation Products: Difluoromethyl alcohol and related derivatives.
Reduction Products: Difluoromethyl anion and related derivatives.
Coupling Products: Biaryl compounds and other complex molecules.
科学研究应用
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can interact with active sites of enzymes, inhibiting their function .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-3-iodopyridine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-3-chloropyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-3-bromopyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a versatile site for further functionalization.
属性
分子式 |
C7H4F2INO2 |
|---|---|
分子量 |
299.01 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2INO2/c8-6(9)5-4(10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI 键 |
PLHIHBQXDJZUIW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1I)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


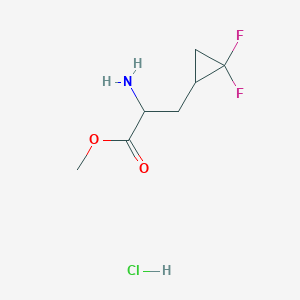
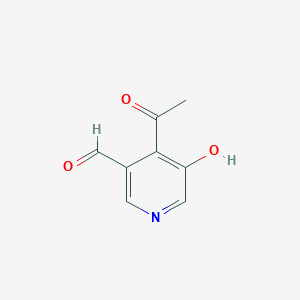

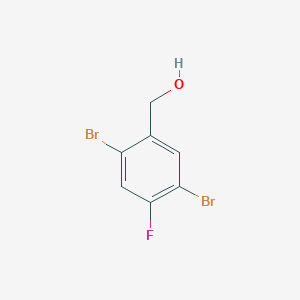


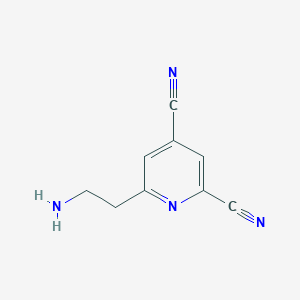
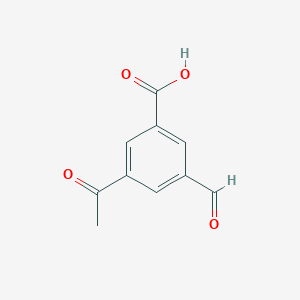
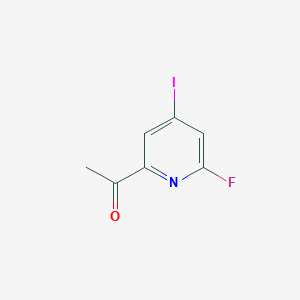
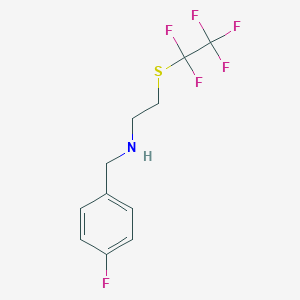

![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
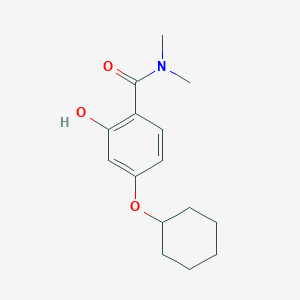
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
